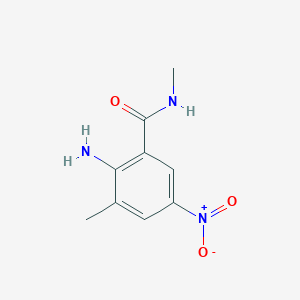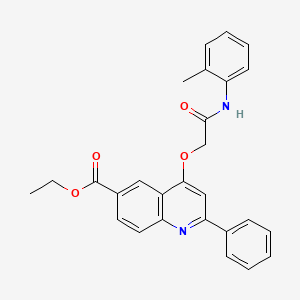![molecular formula C17H24N2O3 B2706840 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 1240801-64-2](/img/structure/B2706840.png)
1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, also known as PTTMP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative with a unique structure that makes it suitable for various types of studies.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is not fully understood, but it is believed to act as a partial agonist for serotonin receptors. It has been shown to have a high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has also been shown to have antidepressant-like effects in rodents. It may also have potential as a cognitive enhancer, as it has been shown to improve memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is its unique structure, which makes it suitable for various types of studies. It has a high affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs targeting these receptors. However, one limitation of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Orientations Futures
There are several future directions for the study of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine. One direction is the development of new drugs based on the structure of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine. Another direction is the study of the biochemical and physiological effects of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine in humans. Further studies are also needed to determine the safety profile of this compound and its potential for clinical use.
Conclusion:
In conclusion, 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a piperazine derivative with potential applications in various fields of scientific research. It has a unique structure that makes it suitable for various types of studies, and it has been shown to have a range of biochemical and physiological effects. Further studies are needed to determine the safety profile of this compound and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves the reaction of 1-(Prop-2-yn-1-yl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base. This reaction yields 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine as a white solid with a high yield. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It can be used as a lead compound for the development of new drugs targeting the central nervous system. 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has been shown to have an affinity for serotonin receptors, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
1-prop-2-ynyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-5-8-18-9-11-19(12-10-18)13-14-6-7-15(20-2)17(22-4)16(14)21-3/h1,6-7H,8-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJQKDCOWADRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC#C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)
![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)

![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)
![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)



![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)